5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 436088-40-3
VCID: VC2184563
InChI: InChI=1S/C11H14F3N3O2/c1-5(2)6-3-8(11(12,13)14)17-9(15-6)4-7(16-17)10(18)19/h4-6,8,15H,3H2,1-2H3,(H,18,19)
SMILES: CC(C)C1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F
Molecular Formula: C11H14F3N3O2
Molecular Weight: 277.24 g/mol

5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS No.: 436088-40-3

Cat. No.: VC2184563

Molecular Formula: C11H14F3N3O2

Molecular Weight: 277.24 g/mol

* For research use only. Not for human or veterinary use.

5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid - 436088-40-3

Specification

CAS No. 436088-40-3
Molecular Formula C11H14F3N3O2
Molecular Weight 277.24 g/mol
IUPAC Name 5-propan-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C11H14F3N3O2/c1-5(2)6-3-8(11(12,13)14)17-9(15-6)4-7(16-17)10(18)19/h4-6,8,15H,3H2,1-2H3,(H,18,19)
Standard InChI Key DYFYZGAIKLZWSA-UHFFFAOYSA-N
SMILES CC(C)C1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F
Canonical SMILES CC(C)C1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Identity and Basic Properties

5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid represents a specialized derivative within the broader class of pyrazolo[1,5-a]pyrimidine compounds. This molecule is identified by CAS number 436088-40-3 and possesses the molecular formula C11H14F3N3O2 with a calculated molecular weight of 277.24 g/mol. The compound's structure features a bicyclic heterocyclic system with a partially reduced pyrimidine ring (specifically, a tetrahydropyrimidine) fused to a pyrazole ring that maintains its aromaticity.

The core structural elements include the fused bicyclic scaffold where the pyrazole retains its planar, aromatic character while the pyrimidine portion exists in a non-aromatic, reduced form. This partial reduction creates stereogenic centers at positions 5 and 7 of the pyrimidine ring, where the isopropyl and trifluoromethyl groups are attached, respectively. These stereocenters introduce the possibility of multiple stereoisomers, potentially including both syn and anti configurations that would exhibit distinct conformational behaviors and properties.

Detailed Chemical Identifiers

For comprehensive identification and reference purposes, Table 1 presents the complete set of chemical identifiers associated with 5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid:

Identifier TypeValue
CAS Number436088-40-3
Molecular FormulaC11H14F3N3O2
Molecular Weight277.24 g/mol
IUPAC Name5-propan-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Standard InChIInChI=1S/C11H14F3N3O2/c1-5(2)6-3-8(11(12,13)14)17-9(15-6)4-7(16-17)10(18)19/h4-6,8,15H,3H2,1-2H3,(H,18,19)
Standard InChIKeyDYFYZGAIKLZWSA-UHFFFAOYSA-N
SMILESCC(C)C1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F
Canonical SMILESCC(C)C1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F
PubChem Compound ID3145959

Stereochemistry and Conformational Analysis

Stereoisomerism in Tetrahydropyrazolo[1,5-a]pyrimidines

The reduction of the pyrimidine ring in pyrazolo[1,5-a]pyrimidines creates stereogenic centers that introduce significant stereochemical complexity. In the case of 5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, the stereogenic centers at positions 5 and 7 can theoretically give rise to four distinct stereoisomers - two pairs of enantiomers in either syn or anti configurations.

Recent research on related compounds has demonstrated that reduction of 5,7-substituted pyrazolo[1,5-a]pyrimidines can indeed yield both syn and anti stereoisomers . In the syn configuration, the substituents at positions 5 and 7 (in this case, the isopropyl and trifluoromethyl groups) are positioned on the same face of the tetrahydropyrimidine ring. Conversely, in the anti configuration, these substituents are located on opposite faces of the ring.

This stereochemical diversity is particularly significant for potential biological applications, as different stereoisomers often exhibit distinct biological activities due to their differing three-dimensional structures and interactions with stereochemically discriminating biological targets.

Conformational Properties

NMR studies on related tetrahydropyrazolo[1,5-a]pyrimidines have revealed remarkable differences in the conformational behavior of syn and anti isomers . Compounds with the syn configuration generally exhibit conformational stability, meaning they maintain relatively fixed conformations in solution. This property has been utilized to estimate long-range interproton distances using NOESY data, with interactions corresponding to distances exceeding 6 Å being successfully registered and quantified.

In contrast, compounds with the anti configuration represent conformationally labile systems that undergo dynamic conformational changes in solution . This conformational flexibility adds another layer of complexity to the structural analysis and potential biological interactions of these compounds.

For 5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, these conformational properties would be expected to follow similar patterns, though the specific steric and electronic influences of the isopropyl and trifluoromethyl substituents might modify the energy barriers between different conformational states compared to simpler analogs.

Implications for Biological Activity

The stereochemical and conformational properties of 5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid have profound implications for its potential biological activities. Different stereoisomers may interact differently with biological targets, leading to varying potencies, selectivities, or even qualitatively different biological responses.

Research on related tetrahydropyrazolo[1,5-a]pyrimidines indicates that trans-configured (anti) isomers may possess significant biological potential despite their conformational lability . This suggests that all stereoisomers of 5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid warrant investigation for their individual biological activity profiles.

The conformational properties also influence physicochemical characteristics such as solubility and membrane permeability, which are critical factors in drug development. The dynamic nature of anti isomers might allow them to adapt their conformations to optimize interactions with biological targets or to facilitate passage through biological barriers.

Synthetic Approaches

General Synthetic Strategies

The synthesis of 5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid would likely follow established routes for similar tetrahydropyrazolo[1,5-a]pyrimidine derivatives. Based on synthetic methodologies described for related compounds, a general synthetic approach would typically involve a two-stage process:

First, the construction of the fully aromatic pyrazolo[1,5-a]pyrimidine core with appropriate substituents at positions 2, 5, and 7. This stage could employ various methodologies for constructing the pyrazolo[1,5-a]pyrimidine scaffold, such as building the pyrimidine ring onto a preformed pyrazole through condensation reactions.

Second, the selective reduction of the pyrimidine ring to yield the tetrahydro derivative. This reduction would need to be carefully controlled to ensure selectivity for the pyrimidine ring while preserving the aromaticity of the pyrazole ring and the functional integrity of the carboxylic acid group at position 2.

Reduction Methodologies and Stereochemical Outcomes

The reduction of the pyrimidine ring in pyrazolo[1,5-a]pyrimidines is typically accomplished using complex hydrides, which preferentially reduce the pyrimidine ring over the pyrazole ring . This selective reduction creates the stereogenic centers at positions 5 and 7, leading to the formation of multiple stereoisomers.

Research on the reduction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate has demonstrated that such reductions can yield both syn and anti stereoisomers . The reduction process typically proceeds through dihydropyrazolopyrimidine intermediates, which can be further reduced to the tetrahydro derivatives. The stereochemical outcome of these reductions depends on various factors, including the nature of the reducing agent, reaction conditions, and the steric and electronic properties of the substituents.

For 5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, the bulky isopropyl group and the electronically distinctive trifluoromethyl group would be expected to influence the stereochemical course of the reduction, potentially affecting the ratio of syn to anti isomers obtained.

Purification and Isolation of Stereoisomers

The separation and purification of individual stereoisomers of 5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid would be essential for detailed structural characterization and evaluation of structure-specific biological activities.

Experience with related compounds suggests that chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases, would be appropriate for this purpose. Research on similar compounds has shown that different stereoisomers can be isolated and characterized individually, allowing for comparative studies of their properties and activities .

The successful isolation of anti-configured isomers of reduced 5,7-dimethylpyrazolo[1,5-a]pyrimidines provides a precedent suggesting that all stereoisomers of 5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid could potentially be isolated and studied.

Structural Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy represents the primary analytical technique for the structural characterization of tetrahydropyrazolo[1,5-a]pyrimidines, providing detailed information about their chemical structures, stereochemistry, and conformational properties.

For 5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a comprehensive NMR analysis would typically include:

1H NMR spectroscopy to identify and characterize proton signals, including those from the pyrazole ring (position 3), the isopropyl group, the methine protons at the stereogenic centers (positions 5 and 7), and the methylene protons of the tetrahydropyrimidine ring (positions 4 and 6). The coupling constants between these protons, particularly those at adjacent positions in the tetrahydropyrimidine ring, would provide valuable information about their relative stereochemistry.

13C NMR spectroscopy to characterize the carbon framework, including the distinctive signals from the pyrazole ring, the carboxylic acid carbon, the stereogenic carbons at positions 5 and 7, and the trifluoromethyl carbon.

19F NMR spectroscopy to analyze the trifluoromethyl group, which could provide additional information about the compound's conformation and environment.

2D NMR techniques such as COSY, HSQC, HMBC, and particularly NOESY or ROESY would be invaluable for confirming structural assignments and investigating conformational properties. As demonstrated with related compounds, NOESY experiments can provide quantitative information about interproton distances, helping to distinguish between different stereoisomers and conformers .

Advanced Spectroscopic and Analytical Methods

Beyond NMR spectroscopy, several other analytical techniques would contribute to the comprehensive characterization of 5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid:

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structural features. High-resolution mass spectrometry would verify the molecular formula and provide additional confirmation of the compound's identity.

Infrared spectroscopy would identify key functional groups, particularly the carboxylic acid (with characteristic O-H and C=O stretching bands) and the CF3 group.

Circular dichroism spectroscopy would be valuable for studying individual enantiomers, providing information about their absolute configurations and helping to correlate stereochemistry with biological activity.

Comparative Analysis with Related Compounds

Structural Comparisons

To better understand the distinctive features and potential properties of 5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, it is instructive to compare it with structurally related compounds that share similar scaffolds or substituent patterns:

Table 2: Structural Comparison with Related Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundKey Structural DifferencesPotential Impact on Properties
5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives Smaller alkyl substituents (methyl vs. isopropyl at position 5); fully aromatic or partially reducedReduced steric bulk; different conformational preferences; altered lipophilicity profile
5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Aromatic thiophenyl substituent at position 5; fully aromatic pyrimidine ringIncreased rigidity; different electronic properties; potential for additional interactions; distinct conformation
5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Complex aromatic substituent at position 5; fully aromatic pyrimidine ringAltered electronic distribution; increased molecular volume; different lipophilicity; rigid conformation
5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Halogenated aromatic substituent at position 5; fully aromatic pyrimidine ringPotential for halogen bonding; different electron distribution; distinct binding interactions

These structural comparisons highlight the unique combination of features in 5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: the aliphatic isopropyl substituent at position 5, the electronically distinctive trifluoromethyl group at position 7, the partially reduced pyrimidine ring creating stereogenic centers, and the carboxylic acid functionality at position 2 of the pyrazole ring.

Functional Group Effects

The carboxylic acid group at position 2 of the pyrazole ring contributes acidity and hydrogen bonding capabilities. This group also serves as a versatile handle for derivatization, allowing for the preparation of esters, amides, and other functional derivatives that might modulate solubility, membrane permeability, or target binding affinity.

The trifluoromethyl group at position 7 introduces significant electronic effects due to its strong electron-withdrawing properties. This group enhances metabolic stability by reducing the susceptibility of adjacent positions to oxidative metabolism, a property highly valued in drug development. The CF3 group also contributes to increased lipophilicity without substantially increasing molecular size.

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